B1575896 Serracin-P 43 kDa subunit

Serracin-P 43 kDa subunit

Cat. No.: B1575896
Attention: For research use only. Not for human or veterinary use.
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Description

The Serracin-P 43 kDa subunit is a primary protein component of serracin P, a high-molecular-weight, phage-tail-like bacteriocin produced by the bacterium Serratia plymithicum J7 . Serracin P exhibits potent, specific bactericidal activity against a range of bacterial pathogens, most notably against the plant pathogen Erwinia amylovora , the causal agent of fire blight in apple and pear trees . This bacteriocin is structurally similar to the tails of certain bacteriophages, and its activity is the sole compound responsible for the antibacterial effect observed in the producer strain's induced culture supernatant . The characterization of this subunit and the complete serracin P complex is of significant research value for developing alternative biocontrol strategies against agriculturally devastating diseases, especially in light of increasing antibiotic resistance . Furthermore, it serves as a model for studying the evolution and mechanism of action of phage-tail-like bacteriocins . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

DYHHGVRVL

Origin of Product

United States

Molecular Architecture and Subunit Organization of Serracin P

Structural Role of the 43 kDa Subunit as the Contractile Sheath of Serracin-P

The 43 kDa subunit is a principal component of Serracin-P, forming the contractile outer sheath of this phage-tail-like structure. nih.govwikipedia.org This sheath encases a central tube and is fundamental to the bacteriocin's mechanism of action. Electron microscopy studies have revealed that Serracin-P particles exist in both an extended (complete) and a contracted state. wikipedia.org The 43 kDa sheath is responsible for this conformational change, which is the driving force behind the penetration of the target cell's membrane. researchgate.net In its extended form, the complete Serracin-P particle measures approximately 133 nm in length and 16 nm in width. wikipedia.org Following contraction, the sheath shortens to about 50 nm and widens to 20 nm, a dramatic structural rearrangement that expels the inner tube. wikipedia.org N-terminal sequence analysis of the 43 kDa subunit has shown significant homology with the major tail sheath proteins of various bacteriophages, including coliphages P2 and 186, and prophages from Salmonella enterica (Fels-2) and Yersinia pestis, further solidifying its role as the contractile sheath protein. nih.gov

Inter-Subunit Assembly and Interactions within the Serracin-P Complex

The functional integrity of Serracin-P relies on the precise assembly and interaction of its constituent subunits. The 43 kDa sheath protein and the 23 kDa tube protein are the primary building blocks of this complex, and their association is crucial for the formation of the characteristic phage-tail structure.

Association with the 23 kDa Tube Subunit

The 43 kDa contractile sheath directly associates with the 23 kDa subunit, which forms the rigid inner tube of the Serracin-P particle. nih.govlshtm.ac.uk This tube acts as a conduit for the eventual disruption of the target cell's membrane potential. The 23 kDa subunit is considered the major component of the core, analogous to the tail tube of bacteriophages. nih.gov N-terminal sequencing has confirmed the homology of the 23 kDa subunit with phage tail tube proteins. nih.gov The two major subunits, 43 kDa and 23 kDa, collectively account for a significant portion of the total protein content of the bacteriocin (B1578144) complex, underscoring their central role in its structure. lshtm.ac.uk

Conformational Dynamics of the 43 kDa Subunit during Bacteriocin Action

The bactericidal activity of Serracin-P is initiated by the binding of its tail fibers to specific receptors on the surface of a susceptible bacterium. This binding event triggers a significant and irreversible conformational change in the 43 kDa sheath subunit. researchgate.net This change involves a large-scale contraction of the sheath, a process that is fundamental to the bacteriocin's killing mechanism. wikipedia.orgresearchgate.net

The contraction of the 43 kDa sheath is a rapid and dramatic event. The sheath transitions from a long, thin, high-energy state to a short, wide, low-energy state. researchgate.net This structural rearrangement provides the mechanical force to drive the rigid inner tube, composed of the 23 kDa subunits, through the outer membrane and peptidoglycan layer of the target cell. researchgate.net The penetration of the inner tube into the cytoplasmic membrane leads to a disruption of the membrane potential, ultimately resulting in cell death. researchgate.net Electron micrographs have captured Serracin-P particles in both the extended and contracted conformations, providing visual evidence of this dynamic process. wikipedia.org

Post-Translational Modulations Influencing 43 kDa Subunit Integrity and Assembly

While specific post-translational modifications (PTMs) of the Serracin-P 43 kDa subunit have not been extensively documented in the available literature, the modification of analogous phage tail sheath proteins is a known phenomenon that can influence their structure, assembly, and function. PTMs such as phosphorylation, acetylation, and glycosylation have been observed in various bacteriophage proteins and bacteriocins. nih.govlshtm.ac.uk

Glycosylation, the attachment of sugar moieties, can play a role in the stability and solubility of proteins, and in some bacteriocins, it is essential for their activity. lshtm.ac.uk Phosphorylation, the addition of a phosphate (B84403) group, is a common regulatory mechanism that can alter protein-protein interactions and enzymatic activity. researchgate.net Acetylation, the addition of an acetyl group, can also modify protein function. Given the homologies between the this compound and phage tail sheath proteins, it is plausible that similar PTMs could be involved in regulating its assembly, stability, and contractile function. nih.gov Further research is needed to identify and characterize any specific PTMs on the this compound and to elucidate their precise roles in the bacteriocin's life cycle.

Genetic Determinants and Biosynthetic Pathways of the 43 Kda Subunit

Gene Identification and Genomic Organization of the 43 kDa Subunit Encoding Region

The gene encoding the 43 kDa subunit of Serracin-P has been identified through N-terminal amino acid sequencing, which revealed significant homology with the major tail sheath proteins of various bacteriophages. google.comresearchgate.net This strong similarity provides compelling evidence that the 43 kDa protein constitutes the sheath of the Serracin-P particle. google.com The corresponding gene is located within a larger biosynthetic gene cluster responsible for the production of the entire bacteriocin (B1578144) complex. While the complete genomic map of the Serracin-P cluster in Serratia plymuthica is not fully elucidated in the available literature, studies of analogous phage-tail-like bacteriocins, such as pyocins in Pseudomonas aeruginosa, show that the genes for structural components, assembly, and lysis are typically organized in a syntenic arrangement, resembling that of a prophage. researchgate.net This organization suggests a co-regulated expression of all the necessary components for the assembly of the functional bacteriocin.

Table 1: Homology of Serracin-P 43 kDa Subunit N-terminal Sequence

Homologous ProteinOrganismIdentity (%)
Prophage Fels-2 major tail sheath proteinSalmonella enterica100
Phage P2 major tail sheath proteinEscherichia coli89
Putative major tail sheath protein of Yersinia pestis prophageYersinia pestis89
Prophage φCTX major tail sheath proteinPseudomonas aeruginosa78

Data compiled from Jabrane et al., 2002. google.com

Transcriptional Regulation of 43 kDa Subunit Expression

The expression of the gene encoding the 43 kDa subunit is tightly controlled at the transcriptional level, primarily through the SOS response, a global response to DNA damage in bacteria.

SOS Response Induction and its Impact on Subunit Production

Production of Serracin-P, including its 43 kDa subunit, is significantly increased upon induction with DNA-damaging agents like mitomycin C. google.comresearchgate.net This induction is a hallmark of the SOS response, a regulatory network controlled by the LexA repressor and the RecA protein. nih.gov In the absence of DNA damage, the LexA protein binds to specific DNA sequences known as SOS boxes, repressing the transcription of genes within the SOS regulon. nih.gov When DNA damage occurs, RecA is activated and facilitates the autocleavage of LexA, leading to the de-repression of the SOS genes, including those responsible for bacteriocin production. google.com

Role of Regulatory Elements in 43 kDa Subunit Gene Control

The promoter region of the gene cluster encoding Serracin-P likely contains one or more SOS boxes, which serve as binding sites for the LexA repressor. While the specific sequence of the promoter for the 43 kDa subunit gene in Serratia plymuthica has not been explicitly detailed, the consensus sequence for LexA binding sites is well-characterized in other bacteria. biorxiv.org The presence of such regulatory elements ensures that the energetically costly production of the bacteriocin is tightly controlled and initiated primarily under conditions of cellular stress that trigger the SOS response.

Translational Control Mechanisms Governing 43 kDa Subunit Synthesis

While transcriptional control via the SOS response is the primary regulatory mechanism, translational control can also play a role in modulating the levels of bacteriocin synthesis. In bacteriophage systems, which share a common ancestry with phage-tail-like bacteriocins, translational regulation can occur through mechanisms such as RNA secondary structures that mask ribosome binding sites or the action of small regulatory RNAs. researchgate.net However, specific translational control mechanisms governing the synthesis of the this compound have not yet been elucidated and remain an area for further investigation.

Intracellular Trafficking and Maturation of the 43 kDa Subunit Precursor

Following translation, the 43 kDa subunit precursor undergoes a series of steps involving intracellular trafficking and maturation to become part of the functional Serracin-P particle. The assembly of complex structures like phage tails typically requires the assistance of chaperone proteins to ensure proper folding and prevent aggregation of the subunits. nih.govnih.gov In bacteriophage T4, for example, specific chaperone proteins are essential for the correct assembly of the tail sheath. nih.gov It is highly probable that analogous chaperone systems are involved in the folding and assembly of the this compound.

Once the individual subunits are correctly folded, they are assembled into the final phage-tail-like structure. The mature bacteriocin particles are then released from the cell, a process that often involves the action of specific lysis proteins encoded within the bacteriocin gene cluster. asm.org These holin-like proteins are thought to create pores in the cell membrane, leading to cell lysis and the release of the bacteriocin into the extracellular environment.

Functional Contribution of the 43 Kda Subunit to Serracin P Activity

Role of the 43 kDa Sheath Subunit in Target Cell Recognition and Adsorption

While the initial and highly specific recognition of target bacteria is often mediated by tail fibers in bacteriophages and related structures, the sheath, composed of the 43 kDa subunits, contributes to the adsorption and stable attachment to the host cell surface. Following the primary binding event, the sheath proteins are believed to interact with the cell envelope, positioning the bacteriocin (B1578144) for the subsequent penetration steps.

N-terminal sequence analysis of the Serracin-P 43 kDa subunit has revealed significant homology with the major tail sheath proteins of several bacteriophages, including the Fels-2 prophage of Salmonella enterica and the coliphage P2. This homology suggests a conserved structural and functional role. In these related systems, the sheath's interaction with the cell surface is a critical step that precedes the conformational changes leading to contraction.

Table 1: Homology of this compound N-terminal Sequence

Homologous Protein Organism
Fels-2 prophage major tail sheath protein Salmonella enterica
Phage P2 major tail sheath protein Escherichia coli
Putative major tail sheath protein of prophage Yersinia pestis

This table is based on N-terminal sequence alignments and highlights the evolutionary relationship of the this compound to other phage tail sheath proteins.

Mechanisms of Sheath Contraction and Membrane Interaction

The bactericidal action of Serracin-P is contingent upon the contraction of its sheath, a process driven by the 43 kDa subunits. This contraction is a rapid, irreversible conformational change that provides the mechanical force necessary to puncture the target cell's outer membrane.

Upon successful adsorption to a susceptible bacterium, a signal is transduced through the baseplate of the Serracin-P particle, initiating the contraction of the sheath. This process involves a significant rearrangement of the 43 kDa subunits. The sheath shortens and widens, driving the rigid inner tube through the bacterial cell envelope. This mechanism is analogous to the infection process of myoviruses.

Electron microscopy of purified Serracin-P has visualized both the extended (pre-contraction) and contracted states of the particle. The extended form is approximately 133 nm in length and 16 nm in width, while the contracted sheath is significantly shorter and wider, measuring around 50 nm in length and 20 nm in width.

Functional Modularity of the 43 kDa Subunit within the Bactericidal Process

The 43 kDa subunit of Serracin-P, like other phage tail sheath proteins, is likely to possess a modular structure, with distinct domains responsible for different functions. While specific domain mapping of the this compound has not been extensively reported, inferences can be drawn from homologous proteins. In related bacteriophage sheath proteins, different domains are responsible for subunit polymerization, interaction with the inner tube, and undergoing the conformational changes that drive contraction.

This modularity allows for the separation of functions: one part of the protein can be involved in maintaining the structural integrity of the sheath in its extended state, while another part contains the stored potential energy that is released upon triggering of contraction. This intricate design ensures the stability of the bacteriocin before it encounters a target cell and the potent execution of its killing function upon binding.

Specificity of Bactericidal Action as Mediated by the Serracin-P Sheath

The bactericidal spectrum of Serracin-P is specific, targeting a range of Gram-negative bacteria. While the initial recognition is likely a function of the entire tail assembly, including any associated fibers, the sheath itself contributes to this specificity. The interactions between the 43 kDa subunits and the surface of the target cell must be compatible for stable adsorption and the subsequent triggering of contraction.

Serracin-P has demonstrated activity against several pathogenic and non-pathogenic bacterial strains. The specificity of this action is a key feature of phage-tail-like bacteriocins and is determined by the molecular interactions between the bacteriocin's structural components, including the sheath, and the receptors on the bacterial cell surface.

Table 2: Documented Spectrum of Activity for Serracin-P

Target Organism Gram Nature
Erwinia amylovora Gram-negative
Klebsiella pneumoniae Gram-negative
Serratia liquefaciens Gram-negative
Serratia marcescens 170 Gram-negative
Serratia marcescens 230 Gram-negative

This table summarizes the bacterial species and strains that have been experimentally validated as targets of Serracin-P.

Evolutionary Biology and Comparative Genomics of the Serracin P 43 Kda Subunit

Phylogenetic Analysis and Homology with Phage Tail Sheath Proteins

Phylogenetic studies based on N-terminal amino acid sequence analysis have revealed that the Serracin-P 43 kDa subunit is not an isolated evolutionary entity but is deeply rooted in the viral world. It shares a common ancestry with the tail sheath proteins of various bacteriophages and prophages, indicating that the genetic blueprint for this bacteriocin (B1578144) was likely acquired from a viral source. nih.govnih.gov This relationship is substantiated by the high degree of sequence homology with several known phage proteins.

The 43 kDa subunit, which consists of 389 amino acids, has been identified as the primary component of the Serracin-P sheath. nih.gov Its N-terminal sequence shows striking identity with the major tail sheath proteins of prophages found in a range of bacteria, including Salmonella enterica and Yersinia pestis. nih.govnih.gov This homology provides compelling evidence that the Serracin-P bacteriocin evolved from a defective prophage, retaining the tail structure for its bactericidal function.

Detailed sequence comparisons have quantified this relationship, showing significant identity percentages with several key phage proteins. nih.gov

Homologous Protein/Phage ComponentOrganism of OriginPercent Identity (%)
Prophage Fels-2 Sheath ProteinSalmonella enterica100%
P2 Major Tail Sheath ProteinEscherichia coli (Coliphage)89%
Putative Major Tail Sheath ProteinYersinia pestis (Prophage)89%
Prophage φCTX Sheath ProteinPseudomonas aeruginosa78%

This table presents the N-terminal sequence homology between the this compound and various phage tail sheath proteins. nih.gov

This strong phylogenetic linkage underscores a common evolutionary origin for Serracin-P and these bacteriophages, suggesting that the genes encoding these structures were mobilized and integrated into the genome of Serratia plymithicum. nih.govnih.gov

Evolutionary Divergence and Conservation across Gram-Negative Bacteria

The structure and function of the 43 kDa subunit appear to be conserved across various Gram-negative bacteria that produce similar phage-tail-like bacteriocins. nih.gov The very presence of homologous proteins in diverse genera like Salmonella, Yersinia, and Pseudomonas points to a conserved and effective structural design for the contractile sheath mechanism. nih.govnih.gov The basic strategy of utilizing a contractile sheath to puncture a target cell envelope is a recurring theme, indicating strong selective pressure to maintain this core function. nih.gov

Serracin-P itself demonstrates activity against a range of Gram-negative bacteria, including Erwinia amylovora, Klebsiella pneumoniae, Serratia liquefaciens, Serratia marcescens, and Pseudomonas fluorescens. nih.govnih.gov This broad (yet specific) activity spectrum implies that the target receptor on these bacteria is also conserved to some degree.

However, evolutionary divergence is also evident. While the core structure of the sheath protein is maintained, variations in the primary amino acid sequence outside of the conserved domains likely contribute to the specificities of different bacteriocins. mdpi.com This divergence may reflect adaptation to different ecological niches and the co-evolutionary arms race between the bacteriocin-producing bacteria and their specific target strains. nih.gov The differences in sequence identity, such as the 100% match with Fels-2 versus 78% with φCTX, illustrate this divergence from a common ancestor. nih.gov

Genetic Exchange and Horizontal Gene Transfer Events Related to Bacteriocin Subunits

The widespread distribution of genes encoding phage-tail-like bacteriocins and their subunits among distantly related bacteria is a hallmark of horizontal gene transfer (HGT). biorxiv.org Bacteriocin biosynthetic gene clusters are frequently located on mobile genetic elements like plasmids and prophages, facilitating their movement between different strains and even species. biorxiv.orgplos.org

The acquisition of a complete bacteriocin gene cluster, including the gene for the 43 kDa sheath subunit, provides a significant competitive advantage, allowing the recipient bacterium to eliminate rivals in its environment. nih.gov HGT is considered the primary mechanism for the evolution and dissemination of these complex antimicrobial systems. plos.org The process allows bacteria to rapidly acquire sophisticated, pre-packaged biological machinery without the need for de novo evolution.

While the transfer of these gene clusters can be beneficial, it can also impose a physiological burden on the new host. biorxiv.orgnih.gov Successful integration often requires metabolic adaptation to accommodate the production of the new protein complex. nih.gov The presence of highly similar sheath protein genes in the genomes of diverse Gram-negative bacteria strongly suggests that HGT has played a crucial role in the evolutionary history of the this compound and its relatives.

Functional Analogues of the 43 kDa Sheath Subunit in Other Bacteriocin Systems

The this compound is part of a larger family of proteins that form the contractile sheaths of various bacteriocins and other injection systems. These functional analogues share a similar role: polymerizing around a central tube and contracting to eject it, thereby piercing the target cell membrane. This mechanism is not unique to Serracin-P and is observed in several other high-molecular-weight (HMW) bacteriocins. researchgate.net

Comparative analysis reveals that while the function is conserved, the precise molecular weight of the major sheath subunit can vary between different bacteriocin systems. researchgate.net These proteins, along with the Type VI Secretion System (T6SS) sheath proteins found in many Gram-negative bacteria, are all considered functional analogues, sharing a common structural core despite sequence variations. mdpi.comsemanticscholar.org

Bacteriocin/SystemProducing OrganismSheath Subunit Molecular Weight (kDa)
Serracin-PSerratia plymithicum43
Pyocin RPseudomonas aeruginosa36
XenorhabdicinXenorhabdus nematophilus43
Uredovoricin 20D3Zoogloea sp.46
P2 PhageEscherichia coli46.1

This table compares the molecular weight of the Serracin-P 43 kDa sheath subunit with its functional analogues in other bacteriocin and phage systems. researchgate.net

These analogues highlight a convergent evolutionary strategy where a contractile injection machine has been adapted for various purposes, from viral infection to bacterial warfare. The this compound is a prime example of this versatile and evolutionarily significant protein family.

Advanced Methodologies for Investigating the Serracin P 43 Kda Subunit

Strategies for Recombinant Expression and Purification of the 43 kDa Subunit

While Serracin-P can be purified from induced cultures of Serratia plymithicum J7, isolating the 43 kDa subunit for specific study requires recombinant DNA technology. researchgate.net This approach allows for the production of large quantities of the individual subunit, free from the 23 kDa core subunit and other minor proteins present in the native complex. nih.gov

A common strategy involves cloning the gene encoding the 43 kDa subunit into a suitable expression vector, such as a pET or pGEX plasmid, which is then transformed into an expression host, typically Escherichia coli. To facilitate purification, the gene is often fused with a sequence encoding an affinity tag (e.g., a polyhistidine-tag or Glutathione S-transferase tag).

Expression is induced under optimized conditions (e.g., temperature, inducer concentration), followed by cell lysis. The soluble fraction containing the recombinant protein is then subjected to affinity chromatography, which separates the tagged protein from the bulk of host cell proteins. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity. The success of each purification stage is monitored by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which confirms the presence and purity of the ~43 kDa protein band. bio-rad.com

Table 1: Generalized Workflow for Recombinant 43 kDa Subunit Purification

StepObjectiveKey Methodologies
1. Gene Cloning Isolate and prepare the gene for the 43 kDa subunit for expression.PCR amplification of the gene from S. plymithicum J7 genomic DNA; Ligation into an expression vector with an affinity tag.
2. Transformation Introduce the expression vector into a suitable host.Heat shock or electroporation of competent E. coli cells (e.g., BL21(DE3) strain).
3. Protein Expression Induce the host cells to produce the recombinant protein.Growth of bacterial culture to mid-log phase followed by induction with IPTG.
4. Lysis & Fractionation Release the protein from the cells and separate soluble components.Sonication or high-pressure homogenization; Centrifugation to separate soluble lysate from insoluble debris.
5. Affinity Chromatography Capture the tagged 43 kDa subunit.Passing the soluble lysate over a resin specific to the affinity tag (e.g., Ni-NTA for His-tag, Glutathione for GST-tag).
6. Polishing Remove remaining impurities and buffer exchange.Ion-exchange chromatography and/or size-exclusion (gel filtration) chromatography.
7. Verification Confirm protein size and purity.SDS-PAGE analysis and protein concentration measurement (e.g., Bradford assay).

**6.2. High-Resolution Structural Determination Techniques for the 43 kDa Subunit

Determining the three-dimensional structure of the 43 kDa subunit is paramount to understanding how it assembles into the sheath and mediates the contraction that drives cell lysis. Two primary techniques are suited for this purpose.

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes and, with recent advances, smaller individual proteins. For the Serracin-P 43 kDa subunit, Cryo-EM could be applied in two ways. First, the entire reconstituted Serracin-P complex could be analyzed to understand the arrangement of the 43 kDa subunits within the sheath, both in its extended and contracted states. This would provide direct insight into the conformational changes that occur during its action.

Second, recent studies have demonstrated the feasibility of achieving near-atomic resolution for proteins in the sub-50 kDa range, making it possible to determine the structure of the isolated 43 kDa subunit. nih.gov This would require a highly purified and concentrated sample of the recombinant protein. The resulting structural map would reveal the fold of the protein, the arrangement of its secondary structural elements, and potentially the interfaces for subunit-subunit interaction. nih.gov

X-ray crystallography remains a gold standard for high-resolution protein structure determination. This method involves crystallizing the purified 43 kDa subunit, either alone or in complex with the 23 kDa subunit, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic-resolution model of the protein.

The primary challenge in this approach is obtaining well-ordered crystals, which can be a difficult and empirical process. However, a successful crystal structure would provide precise information about bond lengths and angles, the positions of individual atoms, and the specific residues involved in interactions with other subunits or ligands. elsevierpure.com

Proteomic Approaches for Mapping Subunit-Subunit Interactions within Serracin-P

Serracin-P's function relies on the precise assembly of its component subunits, primarily the 43 kDa sheath and the 23 kDa core. nih.gov Proteomic techniques are essential for mapping the specific interfaces and networks of interaction between these components.

Mass spectrometry (MS)-based approaches are central to this effort. nih.gov One strategy is chemical cross-linking, where purified Serracin-P is treated with reagents that form covalent bonds between interacting amino acid residues that are in close proximity. The complex is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). mdpi.com The identification of cross-linked peptides reveals which specific residues on the 43 kDa and 23 kDa subunits are physically close, thereby mapping the interaction interface.

Another approach is a pull-down assay coupled with mass spectrometry. A tagged version of the recombinant 43 kDa subunit can be immobilized on a resin and used as "bait" to "pull down" interacting partners from a lysate containing the 23 kDa subunit. The proteins that bind to the bait are then eluted and identified by mass spectrometry, confirming the interaction.

Genetic Manipulation and Mutagenesis for Functional Dissection of the 43 kDa Subunit

To identify amino acid residues crucial for the 43 kDa subunit's function—such as assembly, contraction, or interaction with the 23 kDa core—genetic manipulation is employed. Site-directed mutagenesis is a key technique used to systematically substitute specific amino acids within the protein.

Based on the N-terminal sequence (DYHHGVRVL) and homology models derived from other phage sheath proteins, key residues can be targeted for mutation. nih.govresearchgate.net For example, charged or hydrophobic residues at a predicted subunit-subunit interface could be mutated to alanine (B10760859) (alanine scanning) to disrupt the interaction. Conserved residues identified through sequence alignments with homologous proteins are also prime targets, as they often play critical structural or functional roles.

Following mutagenesis, the variant 43 kDa subunit is recombinantly expressed and purified. Its ability to assemble with the 23 kDa subunit and form a functional bactericidal particle is then assessed using the functional assays described below.

Quantitative Functional Assays for Subunit-Mediated Events in Cell Lysis

To measure the impact of mutations on the 43 kDa subunit's function, quantitative assays are required. These assays move beyond the semi-quantitative spot tests used for initial activity screening. researchgate.net

A primary method is the liquid culture lysis assay. A sensitive bacterial strain, such as Erwinia amylovora, is grown to a specific optical density (OD). nih.gov The purified, reconstituted bacteriocin (B1578144) (containing either wild-type or a mutant 43 kDa subunit) is added, and the OD of the culture is monitored over time. A rapid decrease in OD indicates efficient cell lysis. By comparing the rate of lysis between the wild-type and mutant forms, the functional consequence of the mutation can be quantified.

A second method is the bacterial viability assay, which measures the killing efficiency directly. A known number of bacterial cells are incubated with the bacteriocin for a set period. The mixture is then serially diluted and plated on agar. The number of colony-forming units (CFU) that grow after incubation is counted. The bactericidal activity is expressed as the percentage reduction in CFUs compared to an untreated control. This provides a precise measure of how a mutation in the 43 kDa subunit affects the killing ability of the Serracin-P complex.

Future Directions in Serracin P 43 Kda Subunit Research

Elucidation of Atomic-Resolution Structures for the Contractile State

A critical frontier in understanding the function of the Serracin-P 43 kDa subunit is the determination of its high-resolution three-dimensional structure in the contracted state. While models for the extended state of homologous phage-tail-like bacteriocins exist, atomic-level detail of the conformational changes that occur during sheath contraction is largely inferred. Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for visualizing large protein complexes in different conformational states. nih.govnih.gov Recent successes in obtaining atomic structures of entire contractile injection systems in both extended and contracted states for other bacteriocins, such as diffocins, highlight the feasibility of this approach. nih.gov

Achieving atomic resolution of the contracted Serracin-P sheath, composed of the 43 kDa subunits, would provide unprecedented insights into the mechanics of energy storage and release. nih.gov It would allow for the precise mapping of inter-subunit interfaces and reveal the molecular rearrangements that drive the powerful contraction responsible for puncturing the target cell envelope. nih.gov Comparing the pre- and post-contraction structures will offer a detailed framework for understanding the allosteric transitions and the network of interactions that define this sophisticated nanomachine's mechanism. researchgate.net

Key Research Objectives:

Research ObjectiveTechniqueExpected Outcome
Determine the 3D structure of the contracted Serracin-P sheathCryo-Electron Microscopy (Cryo-EM)Atomic-resolution model of the 43 kDa subunit arrangement in the post-contraction state.
Map inter-subunit interactions in the contracted stateHigh-resolution structural analysisIdentification of specific amino acid residues critical for maintaining the contracted conformation.
Compare extended and contracted state structuresComparative structural biologyDetailed understanding of the conformational changes and the mechanics of sheath contraction.

Identification of Novel Interaction Partners Beyond the Core Bacteriocin (B1578144) Complex

The current understanding of the this compound's interactions is primarily focused on its role within the core bacteriocin complex and its interaction with the target cell receptor via the receptor-binding proteins (RBPs). nih.govnih.gov However, it is plausible that this dynamic protein interacts with other, as yet unidentified, host or target cell factors during its lifecycle. Future research should aim to identify novel interaction partners that may modulate its assembly, stability, or function.

Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), yeast two-hybrid screening, and affinity purification-mass spectrometry (AP-MS) could be employed to screen for proteins that associate with the 43 kDa subunit. Identifying such partners could reveal new regulatory mechanisms or previously unknown aspects of the bacteriocin's interaction with its environment. For instance, chaperone proteins within the producing bacterium may play a role in the correct folding and assembly of the sheath. asm.org Furthermore, interactions with components of the target cell's outer membrane or periplasm, beyond the primary receptor, could influence the efficiency of membrane penetration.

Advanced Computational Modeling of Subunit Assembly and Action

In concert with experimental structural studies, advanced computational modeling presents a powerful avenue for dissecting the dynamics of the this compound. Molecular dynamics (MD) simulations can provide insights into the conformational changes and energy landscapes of the sheath assembly and contraction at a level of detail that is often inaccessible through experimental methods alone. nih.govresearchgate.netnih.gov

Simulations can be used to model the process of subunit polymerization to form the sheath, potentially identifying key intermediate states and the forces driving assembly. Furthermore, MD simulations can be employed to model the rapid conformational changes that occur during sheath contraction, providing a frame-by-frame view of this dynamic process. researchgate.net This can help to elucidate the precise sequence of events, the role of specific residues in the conformational transition, and the mechanics of force generation. Such computational approaches, when validated with experimental data, can offer a predictive understanding of how mutations or modifications to the 43 kDa subunit might affect its function. researchgate.netfrontiersin.orgnih.gov

Potential Computational Approaches:

Modeling TechniqueResearch Question
Molecular Dynamics (MD) SimulationsHow do the 43 kDa subunits interact and change conformation during sheath contraction?
Coarse-Grained ModelingWhat are the large-scale dynamics of sheath assembly and its interaction with the inner tube?
Protein-Protein DockingCan we predict the binding interfaces between the 43 kDa subunit and other components of the bacteriocin?

Exploration of Engineered Phage-Tail-Like Systems Based on Serracin-P Subunit Principles

The modular nature of phage-tail-like bacteriocins, including Serracin-P, makes them highly amenable to protein engineering and synthetic biology approaches. nih.govsyngulon.comtechniques-ingenieur.frnih.gov The principles governing the assembly and contractile action of the 43 kDa subunit can be harnessed to create novel, engineered systems with customized properties. A key area of exploration is the modification of the bacteriocin's target specificity. By swapping the native receptor-binding proteins with those from other phages or bacteriocins, it is possible to create synthetic bacteriocins that target a different range of bacteria. ugent.be

Furthermore, the 43 kDa sheath subunit itself could be a target for engineering. Modifications could be introduced to enhance its stability, alter its contractile force, or incorporate new functionalities. For example, the surface of the sheath could be engineered to display specific enzymes or toxins, turning the bacteriocin into a versatile delivery vehicle. acs.orgacs.org These "designer" phage-tail-like systems, built upon the foundational principles of the this compound, hold significant promise as next-generation antimicrobial agents to combat antibiotic-resistant pathogens. ugent.befrontiersin.org

Q & A

Q. What molecular techniques confirm the role of Serracin-P 43 kDa in plasmid or viral DNA replication?

  • Methodological Answer : Use plasmid retention assays in yeast mutants (e.g., RPA32 ts strains) to assess stability under restrictive temperatures . For viral systems, transient replication assays in plants (e.g., agroinfiltration of Nicotiana leaves with amplicon plasmids) combined with Southern blotting (e.g., ScaI digestion and GFP probes) or PCR-based replication detection (divergent primers for episomal DNA) .

Advanced Research Questions

Q. How can contradictory data on Serracin-P 43 kDa’s stimulatory vs. inhibitory effects on replication be resolved?

  • Methodological Answer : Replicate experiments under controlled stoichiometry (e.g., varying Serracin-P/Rep ratios in vitro). Use mutagenesis (e.g., QuickChange™ kit) to identify critical domains in Serracin-P responsible for opposing effects . Validate findings with single-molecule assays (e.g., FRET) to observe real-time conformational changes in Rep-Serracin-P complexes .

Q. What strategies optimize Serracin-P 43 kDa’s biochemical activity in heterologous systems (e.g., E. coli or yeast)?

  • Methodological Answer : Optimize protein solubility by testing induction conditions (e.g., IPTG concentration, temperature) and purification tags (GST vs. His). Use heparin sepharose chromatography to remove nucleic acid contaminants . For functional studies, co-express Serracin-P with chaperones (e.g., GroEL/ES) in E. coli or use yeast codon-optimized gene constructs .

Q. How do post-translational modifications (e.g., phosphorylation) regulate Serracin-P 43 kDa’s role in replication?

  • Methodological Answer : Perform phosphoproteomics (e.g., Phos-tag gels or mass spectrometry) on Serracin-P isolated from synchronized cells. Use kinase inhibitors (e.g., staurosporine) or phosphomimetic mutants (e.g., S→D substitutions) to test effects on replication efficiency in plasmid retention assays .

Q. What computational models predict Serracin-P 43 kDa’s structural dynamics during replication complex assembly?

  • Methodological Answer : Combine cryo-EM data of Serracin-P-Rep complexes with molecular dynamics simulations (e.g., GROMACS) to model conformational changes. Validate predictions via FRET-based binding assays with labeled proteins .

Data Analysis & Interpretation

Q. How should researchers address variability in Serracin-P 43 kDa’s enhancement of ATPase activity across experiments?

  • Methodological Answer : Normalize ATPase activity to protein concentration (Bradford assay) and include internal controls (e.g., catalytically dead Rep mutants). Use DpnI digestion to distinguish replicated DNA from input in transient assays . Apply ANOVA or mixed-effects models to account for batch variability .

Q. What statistical methods are appropriate for analyzing plasmid stability data in yeast mutants?

  • Methodological Answer : Calculate plasmid retention % as (colonies on selective media ÷ colonies on non-selective media) × 100 . Use logistic regression to model temperature-dependent stability or Kaplan-Meier survival curves for time-series data .

Future Research Directions

What unanswered questions about Serracin-P 43 kDa warrant further investigation?

  • Methodological Answer :
  • Explore its role in host DNA repair pathways (e.g., CRISPR-Cas9 knockouts in plant models).
  • Characterize cross-species functional conservation (e.g., complementation assays with homologs from geminiviruses) .
  • Investigate epigenetic regulation (e.g., ChIP-seq for Serracin-P binding at replication origins) .

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